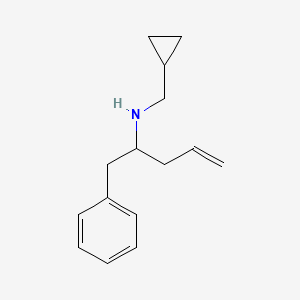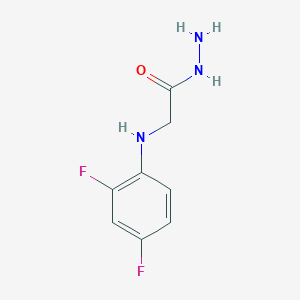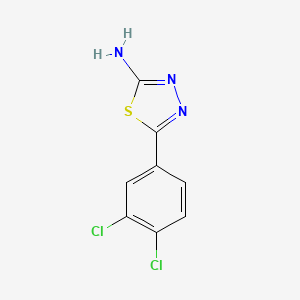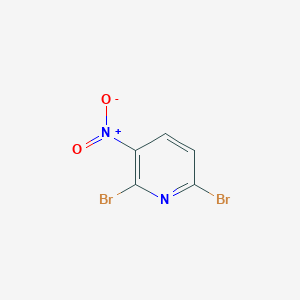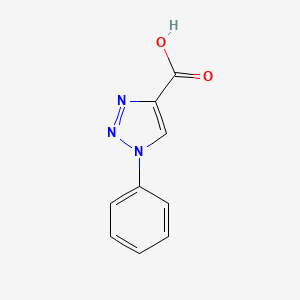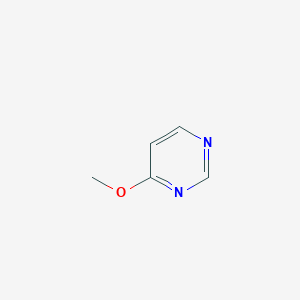
4-Methoxypyrimidine
Vue d'ensemble
Description
4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4-Methoxypyrimidine involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the 4-methoxypyrimidine ligand .Molecular Structure Analysis
The molecular formula of 4-Methoxypyrimidine is C5H6N2O . It has a molecular weight of 110.12 .Chemical Reactions Analysis
4-Methoxypyrimidine is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .Physical And Chemical Properties Analysis
4-Methoxypyrimidine is a liquid at 20 degrees Celsius .Applications De Recherche Scientifique
Pyrimidines, the class of compounds to which 4-Methoxypyrimidine belongs, have found widespread therapeutic applications due to their synthetic accessibility and structural diversity . These applications span across various fields, including:
- Antimicrobial : Pyrimidines have been used in the development of antimicrobial drugs .
- Antimalarial : They have also been used in the creation of antimalarial medications .
- Antiviral : Pyrimidines form the basis for many antiviral drugs .
- Anticancer : They have been used in the development of anticancer drugs .
- Anti-inflammatory : Pyrimidines have anti-inflammatory properties and have been used in the creation of related drugs .
- Analgesic : They have been used in the development of analgesic (pain-relieving) drugs .
- Antimetabolite : Pyrimidines, including 4-Methoxypyrimidine, can act as antimetabolites, interfering with the normal metabolic processes in cells .
- Antiallergic : Pyrimidines have been reported to have antiallergic properties .
- Tyrosine Kinase Inhibitors : Pyrimidines can act as tyrosine kinase inhibitors, which are often used in cancer treatment .
- Calcium Channel Antagonists : Pyrimidines can act as calcium channel antagonists, which are used to treat conditions like hypertension and angina .
- Antihypertensive : Pyrimidines have been used in the development of antihypertensive drugs .
- Antileishmanial : Pyrimidines have been used in the development of antileishmanial drugs, which are used to treat Leishmaniasis, a disease caused by protozoan parasites .
It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .
- Anticonvulsant : Pyrimidines have been used in the development of anticonvulsant drugs .
- Diuretic : Pyrimidines have been reported to have diuretic properties .
- Potassium-Sparing : Pyrimidines can act as potassium-sparing agents, which are often used in the treatment of heart failure .
- Antiaggressive : Pyrimidines have been used in the development of antiaggressive drugs .
- Antituberculostatic : Pyrimidines have been used in the development of antituberculostatic drugs, which are used to treat tuberculosis .
- Antidepressants : Pyrimidines have been used in the development of antidepressant drugs .
It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .
Orientations Futures
Propriétés
IUPAC Name |
4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVYHXKYYCYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307632 | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine | |
CAS RN |
6104-41-2 | |
| Record name | 6104-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



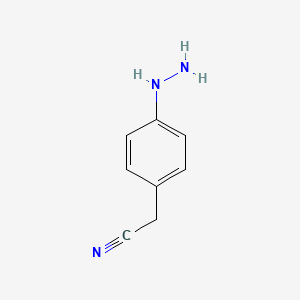
![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

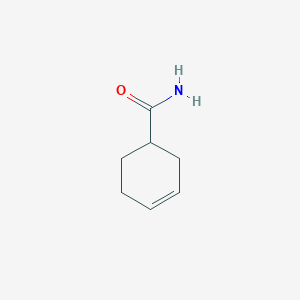
![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)
![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)

